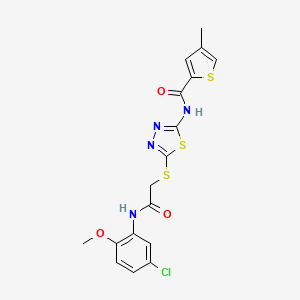

N-(5-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylthiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-[5-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN4O3S3/c1-9-5-13(26-7-9)15(24)20-16-21-22-17(28-16)27-8-14(23)19-11-6-10(18)3-4-12(11)25-2/h3-7H,8H2,1-2H3,(H,19,23)(H,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRAVFJUNSQXDQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN4O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylthiophene-2-carboxamide is a compound that incorporates a thiadiazole moiety, which has been recognized for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an anticancer agent, its mechanism of action, and its pharmacokinetic properties.

Chemical Structure and Properties

The chemical structure of the compound can be described by its molecular formula . The presence of the thiadiazole ring is crucial for its biological activity, as this scaffold has been associated with various pharmacological effects.

Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives as anticancer agents. For instance:

- c-Met Inhibition : Compounds similar to this compound have shown significant inhibitory activity against c-Met kinase, a critical target in cancer therapy. In vitro assays indicated that these compounds can induce cell cycle arrest and apoptosis in various cancer cell lines, including MKN-45 gastric cancer cells .

- Structure-Activity Relationship (SAR) : The optimization of the thiadiazole scaffold has led to derivatives with improved potency against c-Met mutants. For example, compound 51am demonstrated an IC50 value of 56.64 nM against c-Met . This suggests that modifications to the thiadiazole structure can enhance biological efficacy.

- Mechanistic Insights : The mechanism of action involves the inhibition of c-Met phosphorylation both in cellular and cell-free systems. This inhibition is linked to downstream effects that culminate in reduced tumor growth and survival .

Neuroprotective Effects

In addition to anticancer properties, some derivatives of thiadiazole have exhibited neuroprotective activities. Studies have shown that certain compounds can protect neuronal cells from excitotoxicity and oxidative stress, indicating their potential utility in neurodegenerative diseases .

Pharmacokinetics

The pharmacokinetic profile of thiadiazole derivatives is crucial for their therapeutic application. For instance, compounds similar to this compound have been evaluated in BALB/c mice, showing favorable absorption and distribution characteristics .

Comparative Biological Activity

The following table summarizes the biological activities reported for various thiadiazole derivatives:

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of thiadiazole derivatives, including N-(5-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylthiophene-2-carboxamide. Research indicates that compounds in this class exhibit significant activity against various Gram-positive and Gram-negative bacteria. For instance, a study compared the antibacterial efficacy of novel derivatives against drug-resistant pathogenic bacteria using the agar well diffusion method. Compounds demonstrated potent antibacterial effects comparable to standard antibiotics like ciprofloxacin and diclofenac sodium .

Anti-inflammatory Properties

In addition to antibacterial activity, these compounds also exhibit anti-inflammatory effects. The capacity to inhibit protein denaturation in vitro suggests potential therapeutic applications in inflammatory diseases. The mechanism involves the stabilization of proteins in the presence of inflammatory agents, indicating a dual action against both infections and inflammation .

Anticancer Potential

Thiadiazole derivatives have shown promise as anticancer agents. In vitro studies demonstrated that certain analogues could inhibit cancer cell proliferation. This is attributed to their ability to interfere with cellular signaling pathways involved in tumor growth and metastasis . The structure-activity relationship (SAR) studies provide insights into modifications that enhance anticancer efficacy.

Plant Disease Control

This compound has been identified as a potential plant disease controller. Research indicates its effectiveness against a range of plant pathogens, including fungal and bacterial diseases affecting crops such as rice and barley. The compound's low phytotoxicity makes it an attractive candidate for agricultural applications, providing effective disease control without harming the plants .

Enzyme Inhibition

Studies have explored the inhibition of specific enzymes by thiadiazole derivatives, including cyclooxygenase (COX) enzymes implicated in inflammatory responses. The ability to selectively inhibit COX-II suggests potential applications in pain management and anti-inflammatory therapies .

Toxicological Studies

Toxicological evaluations are essential for assessing the safety profile of new compounds. Preliminary studies indicate that this compound exhibits low toxicity levels in mammalian models, supporting its potential use in therapeutic applications without significant adverse effects .

Chemical Reactions Analysis

Hydrolysis Reactions

The amide and thioether linkages in the compound are susceptible to hydrolysis under specific conditions:

-

Amide Hydrolysis : Acidic or basic conditions cleave the carboxamide bond, yielding a carboxylic acid and an amine. This is consistent with degradation pathways observed in rivaroxaban analogs .

-

Thioether Oxidation : The sulfur atom in the thioether group oxidizes to sulfoxides (e.g., using H₂O₂) or sulfones (e.g., using KMnO₄), altering electron distribution and biological activity .

Nucleophilic Aromatic Substitution

The electron-deficient 1,3,4-thiadiazole ring and the chloro-substituted phenyl group participate in nucleophilic substitutions:

-

Chloro Group Reactivity : The chloro substituent on the phenyl ring undergoes displacement with amines or alkoxides, facilitated by electron-withdrawing methoxy groups .

-

Thiadiazole Reactivity : The C-5 position of the thiadiazole ring reacts with nucleophiles like thiols, forming derivatives with modified electronic profiles .

Cycloaddition and Ring-Opening Reactions

The thiadiazole and thiophene rings may engage in cycloaddition or ring-opening processes:

-

Thiophene Participation : The electron-rich thiophene ring acts as a diene in Diels-Alder reactions, forming six-membered adducts .

-

Thiadiazole Reduction : Reduction of the thiadiazole ring with LiAlH₄ cleaves the N–S bond, yielding thiol intermediates .

Stability Under Environmental Conditions

Degradation pathways under varying conditions:

| Condition | Degradation Products | Implications |

|---|---|---|

| UV light | Radical-mediated cleavage of thioether | Loss of bioactivity; potential toxicity |

| High humidity | Hydrolysis of amide and thioether bonds | Reduced shelf life |

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Analogous Thiadiazole/Thiazole Derivatives

Key Observations :

- The target compound’s 1,3,4-thiadiazole core differentiates it from thiazole-based analogs (e.g., ), which may alter electronic properties and binding affinity .

- The thioether linkage in the target compound contrasts with direct alkyl/aryl attachments in analogs, possibly improving metabolic stability .

Key Observations :

- The target compound’s synthesis likely employs carbodiimide-based coupling (e.g., EDC/HOBt, as in ) for carboxamide formation .

- highlights high yields (97%) via alkylation of thiadiazole intermediates, suggesting efficient routes for analogs .

Table 3: Bioactivity Data for Selected Compounds

Key SAR Insights :

- Electron-withdrawing groups (e.g., chloro, nitro) enhance bioactivity by improving target binding () .

- Methoxy groups may balance lipophilicity and hydrogen-bonding capacity, as seen in ’s trifluoromethyl-methoxy analog .

- Thioether vs. direct linkages : Thioether bridges (target compound) may confer stability over methylthio groups () .

Physicochemical and Pharmacokinetic Properties

- Nitro groups () improve solubility but may introduce metabolic instability, whereas the target compound’s chloro-methoxy substituents offer a balance .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?

- Methodology : Synthesis involves coupling 1,3,4-thiadiazole precursors with substituted thiophene carboxamides. Key steps include:

- Thiol-alkylation using 2-chloroacetamide derivatives (e.g., POCl₃-mediated reflux at 90°C for 3 hours, as in thiadiazole synthesis ).

- Cyclization in polar aprotic solvents (e.g., DMF with iodine and triethylamine for 1,3,4-thiadiazole formation ).

- Experimental Design : Optimize solvent (acetonitrile vs. DMF), catalyst (K₂CO₃ vs. Et₃N), and temperature. Monitor purity via TLC and recrystallization.

- Table 1 : Comparison of Synthetic Conditions

| Step | Conditions | Key Reagents | Yield Reference |

|---|---|---|---|

| Thiol-alkylation | POCl₃, reflux (90°C, 3h) | K₂CO₃ | |

| Cyclization | DMF, I₂, Et₃N (reflux, 1-3 min) | Triethylamine |

Q. Which spectroscopic techniques are critical for structural validation?

- Methodology : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy, chloro, and thiadiazole protons) . X-ray crystallography resolves stereochemistry and hydrogen bonding (e.g., single-crystal studies at 296 K with R factor <0.051) .

- Data Contradiction : Discrepancies in NMR shifts may arise from solvent effects; cross-validate with mass spectrometry.

Q. What in vitro models are suitable for initial bioactivity screening?

- Methodology :

- COX-1/2 Inhibition : Assess IC₅₀ via enzyme-linked assays (similar to compound 9 in ) .

- Antimicrobial Activity : Use agar dilution against Gram-positive/negative strains .

- Table 2 : Bioactivity Assays

| Assay Type | Target | Key Findings | Reference |

|---|---|---|---|

| COX Inhibition | Cyclooxygenase | Sub-µM IC₅₀ for thiadiazole derivatives | |

| Antitumor Screening | Cell viability | Moderate activity in MCF-7 cells |

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target specificity?

- Methodology :

- Substituent Variation : Modify the 5-chloro-2-methoxyphenyl group to electron-withdrawing/-donating groups (e.g., nitro, hydroxy) .

- Bioisosteric Replacement : Replace thiadiazole with oxadiazole and compare activity .

Q. How to resolve contradictions in reported bioactivity data across studies?

- Case Analysis : If one study reports potent COX-2 inhibition but another shows no activity:

- Assay Conditions : Compare buffer pH, enzyme sources, and incubation times .

- Compound Purity : Verify via HPLC; impurities (e.g., unreacted acetamide) may skew results .

- Meta-Analysis : Aggregate data from ≥5 independent studies to identify trends (e.g., using RevMan for statistical heterogeneity).

Q. What computational strategies predict metabolic stability and toxicity?

- Methodology :

- ADMET Prediction : Use SwissADME or ProTox-II to assess CYP450 interactions and hepatotoxicity .

- Molecular Dynamics (MD) : Simulate ligand-protein stability (e.g., 100 ns simulations in GROMACS) to prioritize stable analogs.

- Validation : Cross-check with in vitro microsomal assays (e.g., rat liver microsomes + LC-MS quantification).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.